molecular formula C22H18N8O5 B2658413 N-{1-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide CAS No. 1172393-01-9

N-{1-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide

Cat. No.: B2658413
CAS No.: 1172393-01-9
M. Wt: 474.437
InChI Key: OIDXMNGBAOQHBH-UHFFFAOYSA-N
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Description

N-{1-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide is a synthetic small molecule of significant interest in preclinical cancer research, particularly for its potential as a phosphoinositide 3-kinase (PI3K) pathway inhibitor. The compound's core structure is based on a pyrazolo[3,4-d]pyrimidine scaffold, a well-established pharmacophore known to target the ATP-binding site of PI3K isoforms and related kinases. This structural class shares characteristics with known PI3K inhibitors, such as GDC-0941 https://pubchem.ncbi.nlm.nih.gov/compound/135565238 , where the pyrazolopyrimidine core is critical for potent enzymatic inhibition. The specific substitution pattern of this compound, featuring a 2,3-dimethylphenyl group and a 5-nitrofuran-2-carboxamide moiety, is designed to optimize binding affinity and selectivity. The PI3K/Akt/mTOR signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers https://www.nature.com/articles/s41572-019-0112-1 . Consequently, targeted inhibition of this pathway represents a key therapeutic strategy. Researchers utilize this compound primarily to investigate the biological consequences of PI3K pathway suppression in various in vitro and in vivo models, studying its effects on cell viability, apoptosis, and signal transduction. The nitrofuran group may also impart additional biological properties worthy of investigation. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8O5/c1-11-5-4-6-15(13(11)3)28-19-14(10-23-28)20(31)26-22(25-19)29-17(9-12(2)27-29)24-21(32)16-7-8-18(35-16)30(33)34/h4-9,14,19,22-23,25H,10H2,1-3H3,(H,24,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBJDIKMBSQKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3C(CN2)C(=O)NC(N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(O5)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N5O4C_{23}H_{21}N_{5}O_{4} with a molecular weight of 431.4 g/mol. The structure features a nitrofuran moiety and two pyrazole units connected via a methyl group and a carboxamide functional group.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₄
Molecular Weight431.4 g/mol
Chemical StructureChemical Structure

The biological activity of this compound primarily involves the inhibition of specific enzymes, particularly cyclin-dependent kinases (CDKs). By binding to the active sites of these enzymes, the compound disrupts cell cycle progression and induces apoptosis in cancer cells. Additionally, it has been reported to exhibit selective inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrazolo compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have demonstrated potent inhibition of COX enzymes in vitro and in vivo models.

  • Study Findings:
    • A study reported that pyrazole derivatives exhibited an IC50 value comparable to that of standard anti-inflammatory drugs like diclofenac sodium .
    • The para-nitrophenyl moiety linked to a pyrazole conjugate showed an anti-inflammatory activity percentage of 93.53% compared to 90.13% for diclofenac sodium .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Case Study:
    • A screening study identified this compound as a novel anticancer agent through its ability to induce apoptosis in multicellular spheroids derived from cancer cells .
    • Inhibition assays against CDKs revealed that the compound effectively halts cell cycle progression in cancerous cells .

Antimicrobial Activity

Preliminary assessments indicate that this compound may possess antimicrobial properties as well. Pyrazolo derivatives have been associated with activity against several bacterial strains.

  • Research Insights:
    • The unique structure allows for interaction with microbial enzymes, potentially disrupting their metabolic pathways .

Scientific Research Applications

Anticancer Properties

Research indicates that N-{1-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide exhibits significant anticancer activity. The following mechanisms have been identified:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound selectively inhibits CDK2, leading to cell cycle arrest and apoptosis in various cancer cell lines. This interaction is crucial for halting the proliferation of cancer cells.
    CompoundCell LineIC50 (µM)Notes
    N-{...}A5492.24High activity
    DoxorubicinA5499.20Positive control
  • Induction of Apoptosis : Flow cytometric analysis has demonstrated that the compound can induce apoptosis in cancer cells at low micromolar concentrations, making it a promising candidate for further therapeutic development.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor beyond CDKs. It may target other kinases involved in critical signaling pathways that regulate cell growth and survival.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural modifications:

  • Substituents : Variations in the substituents on the pyrazolo and phenyl rings can significantly affect the potency against different cancer cell lines.

Industrial Applications

In addition to its medicinal properties, this compound may have applications in the development of new materials with specific electronic or optical properties. The synthesis methods can be optimized for large-scale production using continuous flow reactors and automated systems to enhance efficiency.

Case Studies

Several studies have focused on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives:

  • In Vitro Studies : A study published by Walid Fayad highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, showcasing the effectiveness of similar pyrazolo compounds against various cancer types .
  • Mechanistic Insights : Research has shown that these compounds can disrupt critical signaling pathways in cancer cells by inhibiting key enzymes involved in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]Pyrimidin-4-One Cores

3,6-Dimethyl-5-(4-Nitrobenzylideneamino)-1-Phenyl-1,5-Dihydropyrazolo[3,4-d]Pyrimidin-4-One (10e)
  • Substituents: 4-Nitrobenzylideneamino at position 5, phenyl at position 1.
  • Activity : IC50 of 11 µM against MCF-7 breast cancer cells .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide
  • Substituents: Chromenone and fluorophenyl groups, sulfonamide at position 3.
  • Activity: Not explicitly reported, but fluorinated groups often enhance metabolic stability .
  • Key Difference: The sulfonamide and chromenone substituents diverge significantly from the target compound’s nitrofuran and dimethylphenyl groups, suggesting different target affinities (e.g., kinase vs. DNA damage pathways).

Functional Group Comparisons

Compound Position 5 Substituent Position 1/3 Substituents Reported Activity (IC50)
Target Compound 5-Nitrofuran-2-carboxamide 2,3-Dimethylphenyl, 3-methyl Not reported
10e 4-Nitrobenzylideneamino Phenyl 11 µM (MCF-7)
Example 52 Sulfonamide Chromenone-fluorophenyl Not reported
LP-2 (Nanosystem) Varied (encapsulated derivatives) Varied Improved solubility

Pharmacokinetic and Solubility Profiles

Pyrazolo[3,4-d]pyrimidines generally exhibit poor aqueous solubility due to high lipophilicity . For example:

  • LP-2 : A liposomal formulation of pyrazolo[3,4-d]pyrimidine increased solubility by 15-fold and extended half-life in vivo .
  • Target Compound: The 5-nitrofuran group may marginally improve solubility compared to benzylideneamino derivatives, though encapsulation (e.g., liposomes) remains a viable strategy for optimization.

Mechanism of Action and Selectivity

  • Structural Analogues : Many pyrazolo[3,4-d]pyrimidines act as kinase inhibitors (e.g., EGFR, CDK) or DNA intercalators .
  • This could reduce cross-resistance with erlotinib or lapatinib .

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidinone core in this compound?

The pyrazolo[3,4-d]pyrimidinone core is synthesized via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazole derivatives with carbonyl-containing reagents (e.g., ethyl acetoacetate) under acidic or basic conditions. For example, highlights the use of fluorinated benzamides in analogous pyrazolo-pyrimidine syntheses, emphasizing the role of regioselective cyclization . Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also integrate aryl groups, as described in for pyrazole intermediates .

Q. How can researchers confirm the structural integrity of intermediates during synthesis?

Structural confirmation relies on spectroscopic

  • NMR : and provide protocols for ¹H/¹³C NMR analysis of pyrazole and pyrimidinone derivatives, focusing on diagnostic peaks (e.g., carbonyl signals at δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weights, as demonstrated in for pyrazole-carboxylic acid derivatives .
  • X-ray Crystallography : uses single-crystal X-ray diffraction to resolve regiochemical ambiguities in pyrazole-triazole hybrids .

Q. What solvents and catalysts are optimal for coupling reactions involving nitrofuran moieties?

Polar aprotic solvents (DMF, DMSO) are preferred for nitrofuran reactivity due to their ability to stabilize intermediates. employs K₂CO₃ in DMF for alkylation of oxadiazole-thiols, while uses Pd(PPh₃)₄ for Suzuki coupling of boronic acids to pyrazole intermediates . Catalytic systems must avoid reducing conditions to preserve the nitro group.

Advanced Research Questions

Q. How can researchers address low yields in the final amidation step of the 5-nitrofuran-2-carboxamide group?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Activating the carboxylic acid with coupling agents (e.g., HATU, EDCI) in anhydrous DMF or CH₂Cl₂ ( uses carbothioamide formation with RCH₂Cl) .
  • Optimizing temperature: Room-temperature reactions (as in ) minimize decomposition of sensitive nitro groups .
  • Purification via column chromatography with silica gel modified with triethylamine to reduce tailing .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Molecular Docking : describes docking studies using AutoDock Vina to evaluate interactions with target enzymes (e.g., kinase binding pockets) .
  • QSAR Modeling : Fluorine substitution patterns ( ) and electronic effects of the nitrofuran group can be modeled using Gaussian or DFT calculations to correlate structure with activity .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

Contradictions may arise from impurities or tautomeric equilibria. Solutions include:

  • Repetitive recrystallization ( used ethyl acetate/hexane for pyrimidinone purification) .
  • Variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism).
  • Comparative analysis with literature data ( provides reference spectra for pyrazole derivatives) .

Q. What strategies improve regioselectivity in pyrazole functionalization?

  • Directing Groups : Electron-withdrawing groups (e.g., nitro in the nitrofuran moiety) can direct electrophilic substitution. uses steric effects from 4-methylphenyl groups to control triazole coupling positions .
  • Metal Catalysis : Pd-mediated C–H activation (e.g., ’s Suzuki coupling) ensures precise aryl group placement .

Methodological Considerations

Q. How should researchers design experiments to optimize reaction conditions for scale-up?

Utilize Design of Experiments (DoE) principles, as in , which integrates flow chemistry and statistical modeling to assess variables (temperature, catalyst loading, solvent ratios) . Response surface methodology (RSM) can identify robust conditions while minimizing reagent waste.

Q. How can researchers validate target engagement in cellular assays?

  • Photoaffinity Labeling : Incorporate photoactivatable groups (e.g., aryl azides) into analogs to crosslink with cellular targets.
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry can quantify binding kinetics to purified proteins ( references hydrochloride salts for improved solubility in assay buffers) .

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